Ms-PEG6-THP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG6-THP involves the reaction of methanesulfonyl chloride with a PEG-based alcohol. The reaction typically occurs under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ms-PEG6-THP undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The PEG backbone can undergo oxidation or reduction, although these reactions are less common in the context of PROTAC synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions are typically new PEG-based linkers or modified PROTAC molecules with different functional groups, enhancing their ability to target specific proteins .
Scientific Research Applications
Ms-PEG6-THP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Ms-PEG6-THP functions as a linker in PROTAC molecules, which consist of two ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
PEG-based Linkers: Other PEG-based linkers, such as PEG4-THP and PEG8-THP, are similar in structure and function to Ms-PEG6-THP.
Alkyl-Chain Linkers: Compounds like C6-THP and C8-THP, which have alkyl chains instead of PEG backbones, are also used in PROTAC synthesis.
Uniqueness
This compound is unique due to its specific PEG6 backbone, which provides optimal flexibility and solubility for PROTAC molecules. This enhances the ability of PROTACs to effectively bring target proteins and ubiquitin ligases together, leading to efficient protein degradation .
Properties
Molecular Formula |
C18H36O10S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C18H36O10S/c1-29(19,20)28-17-15-25-13-11-23-9-7-21-6-8-22-10-12-24-14-16-27-18-4-2-3-5-26-18/h18H,2-17H2,1H3 |
InChI Key |
PCSQWQKEAAOPKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.